molecular formula C30H46O5 B1249425 Sandorinic acid B

Sandorinic acid B

Cat. No. B1249425
M. Wt: 486.7 g/mol
InChI Key: ZOJYWIDATCZFTE-GLLUEPBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandorinic acid B is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.

Scientific Research Applications

Triterpenoid Acids in Cancer Research

Sandorinic acid B, along with other multiflorane-type triterpenoid acids, has been studied for its potential in cancer research. Specifically, sandorinic acids A-C were isolated from the stem bark of Sandoricum indicum and evaluated for their activity against various tumor cell lines and effects on lymphocyte proliferation. This research indicates a possible role of sandorinic acid B in oncological studies and immunological responses (Tanaka et al., 2001).

Environmental Applications

Although not directly related to sandorinic acid B, there are studies on the electrochemical treatment of environmental pollutants, such as perfluorooctanoic acid, that could provide insights into similar applications for sandorinic acid B. These studies demonstrate the potential of certain acids in environmental remediation and pollution control (Schaefer et al., 2017).

Plant Biology Research

Research on the effects of various compounds on plant physiology, as seen in studies on fluoride's impact on plants like Eugenia dysenterica, might provide a template for exploring how sandorinic acid B could affect plant growth and development (Rodrigues et al., 2017).

properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aR,8aR,12aR,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,6a,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h8,19-20,22,32,35H,9-17H2,1-7H3,(H,33,34)/t19-,20-,22+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

ZOJYWIDATCZFTE-GLLUEPBVSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](C[C@H]4C(=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]3(CC2)C)O)C)O)(C)C(=O)O

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C

synonyms

sandorinic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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